

# Lurasidone and Brain-Derived Neurotrophic Factor (BDNF): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lurasidone |           |
| Cat. No.:            | B1662784   | Get Quote |

#### **Abstract**

**Lurasidone** is a second-generation antipsychotic with a unique receptor-binding profile that contributes to its efficacy in treating schizophrenia and bipolar depression.[1] Beyond its primary effects on dopamine and serotonin receptors, emerging evidence highlights its significant impact on neuroplasticity, largely mediated through the modulation of Brain-Derived Neurotrophic Factor (BDNF). This technical guide provides an in-depth analysis of the relationship between **lurasidone** and BDNF, summarizing key preclinical and clinical findings, detailing the underlying molecular mechanisms and experimental protocols, and presenting quantitative data for researchers, scientists, and drug development professionals.

## Introduction to Lurasidone and BDNF

**Lurasidone** is an atypical antipsychotic approved for the treatment of schizophrenia and depressive episodes associated with bipolar I disorder.[1][2] Its pharmacological profile is distinguished by high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, partial agonism at 5-HT1A receptors, and minimal affinity for histaminic H1 and muscarinic M1 receptors.[2][3] This profile is associated with a lower incidence of metabolic side effects, weight gain, and sedation compared to some other second-generation antipsychotics.

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. It plays a crucial role in learning, memory, and mood regulation. Dysregulation of BDNF signaling has been implicated in the pathophysiology of several psychiatric disorders, including schizophrenia and depression. **Lurasidone**'s ability



to modulate BDNF expression and signaling is thought to be a key mechanism underlying its therapeutic effects, particularly on cognitive and negative symptoms.

## **Lurasidone's Receptor Binding Profile**

**Lurasidone**'s interaction with multiple receptor systems is central to its mechanism of action. The affinities for key receptors are summarized in the table below. The potent antagonism of the 5-HT7 receptor is particularly noteworthy, as this action is strongly linked to its pro-cognitive effects and its influence on BDNF signaling.

| Receptor                                              | Affinity (Ki, nM) | Pharmacological Action |
|-------------------------------------------------------|-------------------|------------------------|
| Dopamine D2                                           | 1.7               | Antagonist             |
| Serotonin 5-HT2A                                      | 2.0               | Antagonist             |
| Serotonin 5-HT7                                       | 0.5               | Antagonist             |
| Serotonin 5-HT1A                                      | 6.8               | Partial Agonist        |
| Noradrenaline α2C                                     | 10.8              | Antagonist             |
| Histamine H1                                          | Low Affinity      | -                      |
| Muscarinic M1                                         | Low Affinity      | -                      |
| (Data sourced from DrugBank and related publications) |                   |                        |

## Effects on BDNF Expression and Protein Levels Preclinical Evidence

Animal studies have consistently demonstrated that **lurasidone** administration increases BDNF expression in key brain regions associated with mood and cognition.

 Chronic Administration: Repeated treatment with lurasidone has been shown to increase total BDNF mRNA levels in the prefrontal cortex (PFC) and, to a lesser extent, the hippocampus of rats under basal conditions. This increase in mRNA is paralleled by an enhancement of mature BDNF (mBDNF) protein levels in the PFC.



- Stress Models: In animal models of depression, such as chronic mild stress (CMS),
   lurasidone treatment restored depleted BDNF mRNA levels in the PFC and normalized the
   reduced ratio of mature BDNF to its precursor, proBDNF, in the synaptic compartment. In
   prenatally stressed rats, adolescent treatment with lurasidone prevented the reduction of
   BDNF expression that typically manifests in adulthood.
- Genetic Models: In serotonin transporter knockout (SERT-/-) rats, a model for anxiety and depression, chronic lurasidone normalized the reduced expression of BDNF in the prefrontal cortex, primarily by regulating specific BDNF transcripts.

#### **Clinical Evidence**

Clinical studies have investigated the effects of **lurasidone** on peripheral BDNF levels in patients, with findings suggesting a potential for neurotrophic modulation.

- A randomized controlled trial comparing lurasidone with olanzapine in unmedicated schizophrenia patients found that serum BDNF levels increased in both treatment groups after 6 weeks. However, the increase was significantly higher in the olanzapine group.
- It is well-documented that lurasidone stimulates BDNF secretion, which is a key factor in neurogenesis.

## **Signaling Pathways and Molecular Mechanisms**

**Lurasidone**'s influence on BDNF is not direct but is mediated through a cascade of intracellular signaling events initiated by its receptor interactions. The 5-HT7 receptor antagonism is considered a primary driver of these effects.

### **Key Signaling Cascade**

- Receptor Blockade: Lurasidone's high-affinity antagonism of the 5-HT7 receptor is a key initiating event.
- TrkB Receptor Activation: Increased BDNF levels lead to the activation of its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).
- Downstream Pathways: TrkB activation initiates several downstream signaling cascades crucial for neuroplasticity:



- Akt Pathway: Activation of Protein Kinase B (Akt) is a critical step. Chronic haloperidol and fluvoxamine treatment, for instance, has been shown to increase the phosphorylation of Akt.
- ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is also engaged,
   playing a role in gene expression and protein synthesis.
- CREB Phosphorylation: Both Akt and ERK pathways converge on the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that directly promotes the transcription of the Bdnf gene.

## **Quantitative Data Summary**

The following tables summarize quantitative findings from key preclinical and clinical studies.

## Table 1: Preclinical Effects of Lurasidone on BDNF Expression



| Study Model                   | Brain Region      | Treatment<br>Details                  | Outcome                                                                | Citation |
|-------------------------------|-------------------|---------------------------------------|------------------------------------------------------------------------|----------|
| Healthy Rats<br>(Basal)       | Prefrontal Cortex | Chronic<br>Lurasidone                 | ↑ Total BDNF<br>mRNA, ↑ Mature<br>BDNF Protein                         |          |
| Healthy Rats<br>(Basal)       | Hippocampus       | Chronic<br>Lurasidone                 | ↑ Total BDNF<br>mRNA (lesser<br>extent than PFC)                       |          |
| Chronic Mild<br>Stress (Rats) | Prefrontal Cortex | Chronic<br>Lurasidone                 | Restored BDNF<br>mRNA levels;<br>Normalized<br>mBDNF/proBDN<br>F ratio |          |
| SERT-/- Rats                  | Prefrontal Cortex | Chronic<br>Lurasidone                 | Normalized reduced BDNF expression (via specific transcripts)          |          |
| Prenatal Stress<br>(Rats)     | Prefrontal Cortex | Adolescent<br>Lurasidone<br>Treatment | Prevented adult<br>deficit in BDNF<br>expression                       |          |

## Table 2: Clinical Effects of Lurasidone on Serum BDNF

| † BDNF levels (significant, but  Schizophrenia Olanzapine 6 weeks less than olanzapine | Patient<br>Population | Comparator | Treatment<br>Duration | Outcome on<br>Serum BDNF | Citation |
|----------------------------------------------------------------------------------------|-----------------------|------------|-----------------------|--------------------------|----------|
| Schizophrenia Olanzapine 6 weeks less than                                             |                       |            |                       |                          |          |
| olanzapine                                                                             | Schizophrenia         | Olanzapine | 6 weeks               | , ,                      |          |
|                                                                                        |                       |            |                       | olanzapine               |          |

## **Experimental Protocols**



The methodologies employed in studying the **lurasidone**-BDNF relationship are crucial for interpreting the results. Below are summaries of typical protocols.

#### **Animal Studies**

- Subjects: Adult male Sprague-Dawley rats are commonly used. For genetic models, serotonin transporter knockout (SERT-/-) rats are employed.
- Drug Administration: Lurasidone is typically administered orally (per os) by gavage. Doses
  in rat studies often range from 1 to 10 mg/kg. Chronic treatment regimens usually last for
  several weeks.
- Tissue Collection: Following the treatment period and any behavioral testing, animals are sacrificed, and specific brain regions (e.g., prefrontal cortex, hippocampus) are rapidly dissected, frozen on dry ice, and stored at -80°C for later analysis.
- BDNF mRNA Quantification: Total RNA is isolated from brain tissue using methods like guanidinium isothiocyanate/phenol extraction. Real-Time Polymerase Chain Reaction (RT-PCR) is then used to quantify the expression levels of total BDNF mRNA and specific exon variants.
- BDNF Protein Quantification: Western blotting is used to measure the protein levels of both the precursor (proBDNF, ~32 kDa) and mature (mBDNF, ~14 kDa) forms of BDNF.





Click to download full resolution via product page



#### **Clinical Studies**

- Design: Studies are often randomized, active-controlled, parallel-group clinical trials.
- Participants: Unmedicated patients diagnosed with schizophrenia or bipolar disorder are recruited.
- Intervention: Patients receive monotherapy with **lurasidone** or a comparator drug (e.g., olanzapine) for a defined period, such as 6 weeks.
- Biomarker Measurement: Blood samples are collected at baseline and at the end of the treatment period. Serum is isolated to measure levels of neurotrophins, including BDNF, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
- Clinical Assessment: Psychopathology is assessed using scales like the Positive and Negative Syndrome Scale (PANSS).

#### Conclusion

The evidence strongly indicates that **lurasidone** modulates neuroplasticity by increasing the expression of BDNF and activating its downstream signaling pathways. This effect, likely driven by its potent 5-HT7 receptor antagonism, is observed in key brain regions integral to mood and cognition. In preclinical models of stress and disease, **lurasidone** demonstrates an ability to normalize deficits in the BDNF system. While clinical data on peripheral BDNF levels are still emerging, the collective findings support the hypothesis that **lurasidone**'s therapeutic benefits, particularly for cognitive and depressive symptoms, are at least partially mediated by its positive influence on neurotrophic factors. Further research is warranted to fully elucidate the downstream synaptic consequences of **lurasidone**-induced BDNF modulation and to correlate these molecular changes with specific clinical outcomes in patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Lurasidone for Treating Schizophrenia and Bipolar Depression: A Review of Its Efficacy -PMC [pmc.ncbi.nlm.nih.gov]
- 2. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 3. ACS Chemical Neuroscience Molecule Spotlight on Latuda (Lurasidone; SM-13,496) -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lurasidone and Brain-Derived Neurotrophic Factor (BDNF): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662784#lurasidone-and-brain-derived-neurotrophic-factor-bdnf]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com